molecular formula C16H28O B14790051 3-(4-Butylcyclohexyl)-1-cyclohexanone

3-(4-Butylcyclohexyl)-1-cyclohexanone

Cat. No.: B14790051
M. Wt: 236.39 g/mol
InChI Key: IOFFBBPUURIZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Butylcyclohexyl)-1-cyclohexanone is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are cyclic ketones with a six-membered ring structure. This compound is characterized by the presence of a butyl group attached to the cyclohexyl ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butylcyclohexyl)-1-cyclohexanone typically involves the alkylation of cyclohexanone with 4-butylcyclohexyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butylcyclohexyl)-1-cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexanones with different functional groups.

Scientific Research Applications

3-(4-Butylcyclohexyl)-1-cyclohexanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Butylcyclohexyl)-1-cyclohexanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4′-Butylcyclohexyl-3,5-difluoro-4-isothiocyanatobiphenyl
  • 4′-Pentylcyclohexyl-3,5-difluoro-4-isothiocyanatobiphenyl

Uniqueness

3-(4-Butylcyclohexyl)-1-cyclohexanone is unique due to its specific structural features, such as the presence of a butyl group on the cyclohexyl ring. This structural modification imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

3-(4-butylcyclohexyl)cyclohexan-1-one

InChI

InChI=1S/C16H28O/c1-2-3-5-13-8-10-14(11-9-13)15-6-4-7-16(17)12-15/h13-15H,2-12H2,1H3

InChI Key

IOFFBBPUURIZFD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2CCCC(=O)C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.